molecular formula C18H22N6O B11541400 N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide

N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide

Cat. No.: B11541400
M. Wt: 338.4 g/mol
InChI Key: SHJHMWZBKYANBA-UHFFFAOYSA-N
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Description

N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide is a synthetic compound that combines the structural features of tetrazole and adamantane Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while adamantane derivatives are recognized for their stability and unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the tetrazole ring.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Alkylated or acylated derivatives at the anilino group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-anilino-1H-tetrazol-1-yl)adamantane-1-carboxamide is unique due to the combination of the tetrazole ring and adamantane core, providing a balance of biological activity and stability. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(5-anilinotetrazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C18H22N6O/c25-16(18-9-12-6-13(10-18)8-14(7-12)11-18)21-24-17(20-22-23-24)19-15-4-2-1-3-5-15/h1-5,12-14H,6-11H2,(H,21,25)(H,19,20,23)

InChI Key

SHJHMWZBKYANBA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=NN=N4)NC5=CC=CC=C5

Origin of Product

United States

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